3-Bromo-1-methyl-1H-indazol-4-amine
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry and drug discovery. nih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to the architecture of a vast number of biologically active molecules, including essential components of life such as DNA, RNA, vitamins, and hormones. ijsrtjournal.com Their prevalence in pharmaceuticals is striking, with analyses of FDA-approved drugs revealing that a significant majority, estimated to be over 75%, contain nitrogen-based heterocyclic moieties. nih.govrsc.org
The significance of these structures stems from several key properties. The presence of nitrogen atoms allows for the formation of hydrogen bonds with biological targets like proteins and nucleic acids, a crucial interaction for modulating their function. nih.govrsc.org This ability, combined with their structural diversity and stability, makes them highly versatile scaffolds for designing new therapeutic agents. msesupplies.comopenmedicinalchemistryjournal.com The structural variations possible within nitrogen heterocycles enable the fine-tuning of a molecule's biological and pharmacological properties. msesupplies.com This adaptability has led to their use in developing a wide array of drugs, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. ijsrtjournal.comnih.gov
Overview of the Indazole Nucleus as a Privileged Pharmacophore
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged pharmacophore" in medicinal chemistry. pnrjournal.com This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. researchgate.net The indazole scaffold is found in numerous commercially available drugs and compounds currently in clinical trials. nih.govresearchgate.net
The versatility of the indazole ring arises from its unique electronic properties and the ability to be substituted at various positions, allowing for the creation of a diverse library of derivatives. nih.gov These derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key characteristic of this heterocyclic system. nih.gov
Historical Context of Indazole Derivatives in Pharmaceutical Applications
The exploration of indazole derivatives in pharmaceuticals dates back several decades, with a significant increase in attention in recent years. nih.gov The first indazole, also known as isoindazole, was synthesized by Emil Fischer in 1883. wikipedia.org While naturally occurring indazoles are rare, with a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being exceptions, synthetic indazole derivatives have become a cornerstone of modern medicinal chemistry. pnrjournal.comwikipedia.org
One of the earliest and most well-known indazole-based drugs is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for treating inflammatory conditions of the mouth and throat. wikipedia.org Since then, the indazole scaffold has been incorporated into a variety of therapeutic agents. pnrjournal.com The progress of indazole-containing drugs has been systematically examined, with a focus on their development from 1966 to the present day. nih.gov This historical perspective highlights the enduring importance and evolving applications of this versatile chemical structure in the pharmaceutical industry.
Therapeutic Versatility of Indazole Frameworks Across Disease Pathways
The indazole framework has demonstrated remarkable therapeutic versatility, with its derivatives showing efficacy across a multitude of disease pathways. This broad applicability is a key reason for its status as a privileged scaffold in drug discovery. nih.gov
Table 1: Therapeutic Applications of Indazole Derivatives
| Therapeutic Area | Mechanism of Action/Target |
| Oncology | Inhibition of protein kinases such as tyrosine kinases (e.g., Axitinib, Pazopanib), and poly (ADP-ribose) polymerase (PARP) (e.g., Niraparib). pnrjournal.comnih.gov |
| Inflammation | Non-steroidal anti-inflammatory drug (NSAID) activity (e.g., Benzydamine). wikipedia.org |
| Infectious Diseases | Antibacterial, antifungal, and anti-HIV activities. researchgate.netnih.gov |
| Neurological Disorders | Potential applications in neurodegeneration and as 5-HT3 antagonists for antiemetic effects (e.g., Granisetron). pnrjournal.comnih.govresearchgate.net |
| Cardiovascular Diseases | Antiarrhythmic properties and vasorelaxant activity. researchgate.netnih.govresearchgate.net |
The ability of indazole derivatives to interact with a wide range of biological targets, including enzymes and receptors, underscores their therapeutic potential. researchgate.net For instance, in oncology, indazole-based compounds are prominent as kinase inhibitors, a critical class of targeted cancer therapies. pnrjournal.com In the realm of infectious diseases, they have shown promise against various pathogens. researchgate.net Furthermore, their utility extends to managing symptoms associated with cancer treatments, such as nausea and vomiting, as seen with the 5-HT3 antagonist Granisetron (B54018). pnrjournal.com The ongoing research into indazole derivatives continues to uncover new therapeutic avenues, solidifying the importance of this heterocyclic system in modern medicine. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methylindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICKKRNPIPGMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653300 | |
| Record name | 3-Bromo-1-methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-47-7 | |
| Record name | 3-Bromo-1-methyl-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Synthetic Methodologies of 3 Bromo 1 Methyl 1h Indazol 4 Amine and Its Derivatives
Retrosynthetic Analysis of the 3-Bromo-1-methyl-1H-indazol-4-amine Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The core indazole ring can be disconnected through various strategies, primarily focusing on the formation of the pyrazole (B372694) ring fused to the benzene (B151609) ring.
A primary disconnection approach involves breaking the N-N bond, suggesting a precursor with an ortho-amino or nitro group and a suitable one-carbon unit that can be cyclized. For instance, a substituted 2-aminobenzonitrile (B23959) or a related derivative could be a key intermediate. The bromine and methyl groups are considered as functionalities that can be introduced at different stages of the synthesis.
Another key disconnection is at the C3-N2 bond, which points towards cyclization strategies involving a hydrazine (B178648) derivative and a substituted benzene with appropriate functional groups at the ortho positions to facilitate ring closure.
The amino group at the C4 position can be introduced either before or after the formation of the indazole ring. Introducing it early might require protecting group strategies to avoid interference with the cyclization reactions. Conversely, late-stage functionalization would involve regioselective amination of a pre-formed 3-bromo-1-methyl-1H-indazole.
Contemporary Synthetic Routes for Indazole Derivatives.
The synthesis of indazole derivatives has evolved significantly, with numerous modern methods offering high efficiency, regioselectivity, and functional group tolerance.
Cyclization Reactions and Annulation Strategies for Indazole Ring Formation.
The formation of the indazole ring is the cornerstone of any synthetic route. Various cyclization and annulation strategies have been developed to construct this bicyclic system.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. Copper-catalyzed reactions are particularly noteworthy for their efficiency in forming N-N bonds. For instance, the intramolecular Ullmann-type reaction, catalyzed by copper salts like Cu(OAc)₂, is a powerful method for the cyclization of appropriately substituted precursors to form the indazole ring. This approach often involves the condensation of a hydrazine with an ortho-haloaryl aldehyde or ketone, followed by a copper-mediated intramolecular C-N bond formation.
A notable example is the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones using Cu(OAc)₂·H₂O as a catalyst. This method offers advantages such as lower reaction temperatures and catalyst loadings compared to other copper-catalyzed systems.
| Catalyst | Precursor | Product | Reference |
| Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazones | 1H-indazoles | |
| Cu₂O | o-haloaryl N-tosylhydrazones | 1H-indazoles |
Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for the synthesis of complex molecules. This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In the context of indazole synthesis, Rh(III)-catalyzed annulation reactions have been successfully employed.
For example, a Rh(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters provides access to 3-acyl-2H-indazoles. Another approach involves the Rh(III)-catalyzed reaction of azobenzenes with alkenes, leading to indazole derivatives through C-H functionalization and cyclization. These methods often exhibit high regioselectivity and functional group tolerance.
| Catalyst System | Reactants | Product | Reference |
| [Cp*RhCl₂]₂/AgSbF₆, PivOH | Azoxy compounds, Diazoesters | 3-acyl-2H-indazoles | |
| Rh(III) catalyst | Azobenzenes, Alkenes | Indazole derivatives | |
| Rh(III)/Cu(II) | Imidates, Nitrosobenzenes | 1H-indazoles |
Diazotization of ortho-aminobenzamides or ortho-aminobenzacetates provides a direct and efficient route to 1H-indazole-3-carboxylic acid derivatives. This method is characterized by its operational simplicity, mild reaction conditions, and rapid reaction rates, often leading to high yields of the desired products. The reaction proceeds via a key diazonium salt intermediate, which then undergoes intramolecular cyclization. This strategy has been successfully applied to the synthesis of pharmaceutically important molecules like granisetron (B54018) and lonidamine.
A related approach involves the nitrosation of indoles, which can be converted into 1H-indazole-3-carboxaldehydes under mildly acidic conditions. This transformation proceeds through a multistep pathway initiated by the nitrosation of the indole (B1671886) C3 position.
| Starting Material | Reagent | Product | Reference |
| ortho-aminobenzacetamides | Diazotizing agent | 1H-indazole-3-carboxylic acid derivatives | |
| ortho-aminobenzacetates | Diazotizing agent | 1H-indazole-3-carboxylic acid derivatives | |
| Indoles | Sodium nitrite, Acid | 1H-indazole-3-carboxaldehydes |
Regioselective Functionalization of the Indazole Core.
The functionalization of a pre-formed indazole ring is a crucial strategy for accessing a diverse range of derivatives. Regioselectivity is a key challenge in these reactions due to the presence of multiple reactive sites on the indazole core.
Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. However, highly regioselective N1- and N2-alkylations of methyl 5-bromo-1H-indazole-3-carboxylate have been achieved by carefully selecting the reaction conditions. The use of cesium carbonate as a base, for example, can favor the formation of N1-substituted products through a chelation mechanism.
C-H functionalization is another powerful tool for the regioselective modification of
Bromination at the 3-Position
The introduction of a bromine atom at the C3 position of the indazole ring is a critical step for creating a versatile synthetic handle, enabling further functionalization through cross-coupling reactions. This transformation is typically achieved through electrophilic bromination.
Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can be tailored to the specific substrate. For instance, the synthesis of 3-bromo-5-nitro-1H-indazole is accomplished by treating 5-nitro-1H-indazole with bromine in a solvent like N,N-dimethylformamide (DMF). google.com The reaction proceeds by dropwise addition of bromine at a reduced temperature (e.g., -5°C), followed by a period of warming to complete the reaction, ultimately affording the product in high yield (95%). google.com
N-Bromosuccinimide (NBS) is another effective reagent, often favored for its milder nature and easier handling. In a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, NBS was identified as the optimal reagent for the regioselective bromination of 2,6-dichlorobenzonitrile, a precursor to the indazole ring. chemrxiv.org The reaction, carried out in 96% sulfuric acid at room temperature, provided the desired product in good yield (75-80%) on a large scale. chemrxiv.org Direct bromination of the pre-formed indazole ring is also common. For example, regioselective C7 bromination of 4-substituted 1H-indazoles has been successfully achieved using NBS in DMF at 80°C. nih.gov While this example is for the C7 position, the principles of using NBS for selective bromination of the indazole core are well-established.
The table below summarizes representative conditions for the bromination of indazole derivatives.
| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Source |
| 5-Nitro-1H-indazole | Br₂ | DMF | -5°C to 40°C, 12h | 3-Bromo-5-nitro-1H-indazole | 95% | google.com |
| 2,6-Dichlorobenzonitrile | NBS (1.07 eq) | H₂SO₄ (96%) | 25°C, 18h | 3-Bromo-2,6-dichlorobenzonitrile | 75-80% | chemrxiv.org |
| N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 eq) | DMF | 80°C | N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | - | nih.gov |
Alkylation Strategies at Nitrogen (N1 and N2) and Carbon (C3) Positions
Alkylation of the indazole scaffold is a fundamental strategy for creating diverse derivatives. The process can occur at the N1 and N2 positions of the pyrazole ring or, through different mechanisms, at the C3 position.
Nitrogen (N1 and N2) Alkylation: Direct alkylation of 1H-indazoles often presents a challenge in regioselectivity, frequently yielding a mixture of N1- and N2-substituted products. nih.govgoogle.com The ratio of these isomers is highly dependent on the substrate's electronic and steric properties, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov
For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride (NaH) in DMF results in a mixture of the N1- and N2-isopropyl products in 38% and 46% yields, respectively. beilstein-journals.org However, highly regioselective protocols have been developed. The use of NaH in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation for a range of C3-substituted indazoles. nih.gov Conversely, employing Mitsunobu conditions (e.g., triphenylphosphine (B44618) and DEAD) can favor the formation of the N2-isomer. nih.govnih.gov A study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that Mitsunobu conditions with methanol (B129727) provided the N2-methylated product in 90-97% yield. nih.gov DFT calculations suggest that chelation mechanisms involving cations like cesium can favor N1-substitution, while other non-covalent interactions drive the formation of the N2-product. nih.gov
Carbon (C3) Alkylation: Functionalization at the C3 position typically requires a different approach, often involving metalation followed by reaction with an electrophile. One strategy involves the regioselective zincation of an N1-protected indazole (e.g., N1-Boc) using a strong, non-nucleophilic base like bis(2,2,6,6-tetramethylpiperidinyl)zinc (B8334181) (TMP₂Zn). chim.it Subsequent transmetalation with a copper salt and reaction with an alkylating agent, such as ethyl 2-(bromomethyl)acrylate, can introduce an alkyl group at the C3 position. chim.it Another modern approach is photoredox Minisci chemistry, which uses alkyltrifluoroborates as radical precursors to achieve C3-alkylation under visible light irradiation with an organic photocatalyst. chim.it
The table below illustrates different alkylation strategies and their outcomes.
| Indazole Substrate | Alkylating Agent | Reagents/Conditions | Position(s) | Product(s) & Ratio/Yield | Source |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | N1, N2 | N1-isopropyl (38%), N2-isopropyl (46%) | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD, THF | N2 | Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate (90-97%) | nih.gov |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH, THF | N1 | >99% N1 selectivity | nih.gov |
| N1-Boc-1H-indazole | Ethyl 2-(bromomethyl)acrylate | 1. TMP₂Zn; 2. CuCN·2LiCl | C3 | Ethyl 2-((1-(tert-butoxycarbonyl)-1H-indazol-3-yl)methyl)acrylate (89%) | chim.it |
Amination and Nitro Reduction Methods (e.g., Iron and Ammonium Chloride Reduction)
The introduction of an amino group, particularly at the C4 position to form the target compound's core, is most commonly achieved through the reduction of a corresponding nitro-indazole precursor. The synthesis of the nitro-indazole itself is typically accomplished via electrophilic nitration of the indazole ring.
Once the nitro group is in place, its reduction to an amine can be performed using several established methods. A classic and industrially viable method is the Béchamp reduction, which uses a metal in acidic conditions, such as iron powder with hydrochloric acid (HCl) in a solvent mixture like ethanol (B145695) and water. nih.gov This method was successfully used to reduce various 6-nitro-benzo[g]indazole derivatives to their corresponding 6-amino analogs in moderate to good yields (25-75%). nih.gov
Other common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with a hydrogen source (H₂ gas). youtube.com For laboratory-scale synthesis, reducing agents like tin(II) chloride (SnCl₂) in concentrated HCl or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. The choice of method often depends on the substrate's functional group tolerance, reaction scale, and desired purity. For the synthesis of this compound, the pathway would involve the reduction of a 3-bromo-1-methyl-4-nitro-1H-indazole intermediate.
| Starting Material | Reducing Agent/System | Solvent | Conditions | Product | Yield | Source |
| Substituted 6-Nitro-benzo[g]indazoles | Fe powder, HCl | EtOH:H₂O | Reflux, 1h | Substituted 6-Amino-benzo[g]indazoles | 25-75% | nih.gov |
| General Nitroarene | Fe, Sn, or Zn | Acid (e.g., HCl) | - | Aniline derivative | - | youtube.com |
| General Nitroarene | H₂, Pd/C | - | - | Aniline derivative | - | youtube.com |
Advanced Coupling Reactions for Scaffold Elaboration
With key functional groups in place, such as the C3-bromo substituent, the indazole scaffold can be further elaborated using powerful transition metal-catalyzed cross-coupling reactions. These methods allow for the precise installation of a wide variety of aryl, heteroaryl, and vinyl groups, which is essential for building molecular complexity.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming carbon-carbon bonds between a halide (like 3-bromoindazole) and an organoboron compound (typically a boronic acid or ester). libretexts.org This palladium-catalyzed reaction is highly effective for introducing aryl and heteroaryl moieties onto the indazole core. researchgate.net
Significant research has focused on optimizing conditions for the Suzuki coupling of 3-bromoindazoles, including those that are unprotected at the N1 position (free NH). researchgate.netresearchgate.net Microwave-assisted protocols have proven particularly effective, accelerating reaction times and improving yields. researchgate.netresearchgate.net A successful set of conditions involves using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a strong base such as cesium carbonate (Cs₂CO₃) in a mixed solvent system (e.g., 1,4-dioxane/EtOH/H₂O) at elevated temperatures under microwave irradiation. researchgate.netresearchgate.net These conditions show good functional group compatibility, allowing for the coupling of various 3-bromoindazoles with a range of aryl- and heteroarylboronic acids. researchgate.net Other effective catalyst systems include Pd(OAc)₂ with specialized phosphine (B1218219) ligands like RuPhos. researchgate.net
The table below presents optimized conditions for Suzuki-Miyaura coupling on bromoindazole scaffolds.
| Bromoindazole Substrate | Boronic Acid | Catalyst System | Base | Solvent/Conditions | Product | Yield | Source |
| (NH) free 3-Bromoindazoles | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O, 140°C, MW | 3-Aryl-(NH)-indazoles | Good to excellent | researchgate.netresearchgate.net |
| (NH) free 3-Bromo-5-aminoindazole | Various arylboronic acids | Pd(OAc)₂, RuPhos | K₃PO₄ | Dioxane/H₂O, MW | 3-Aryl-1H-indazol-5-amines | Good to excellent | researchgate.net |
| N-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-dioxane/H₂O, 100°C, 3h | N-(7-(4-Methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 82% | nih.gov |
Heck Coupling Reactions
The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.orgorganic-chemistry.org In the context of 3-bromoindazoles, this reaction is primarily used to introduce vinyl groups at the C3 position, creating 3-vinylindazole derivatives. nih.gov
A significant challenge in the Heck reaction with 3-bromoindazoles can be a competing debromination process, which reduces the desired product yield. beilstein-journals.org To overcome this, specific conditions have been developed. A notable advancement is the use of mechanochemistry (high-speed ball-milling), which provides a solvent-free and efficient alternative to traditional heating. beilstein-journals.orgnih.gov In a model reaction between 3-bromo-1-methyl-1H-indazole and n-butyl acrylate, the addition of catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr) was found to suppress the debromination side-reaction and promote the desired Heck coupling, leading to good to excellent yields of the 3-vinylindazole product. beilstein-journals.orgnih.gov This approach represents both an efficient and a greener synthetic route. nih.gov
The general mechanism involves the oxidative addition of the 3-bromoindazole (B152527) to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. mdpi.comlibretexts.org
| Bromoindazole Substrate | Alkene | Catalyst/Additives | Base/Conditions | Product | Yield | Source |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂, PPh₃, TBAB, NaBr | TEA, Ball-milling | n-Butyl (E)-3-(1-methyl-1H-indazol-3-yl)acrylate | Good to excellent | beilstein-journals.orgnih.gov |
| Various 3-bromoindazoles | Various olefins | Pd(OAc)₂, PPh₃, TBAB, NaBr | TEA, Ball-milling | Various 3-vinylindazoles | Good to excellent | nih.gov |
Comparison of Synthetic Efficiency and Green Chemistry Approaches in Indazole Synthesis
The synthesis of the core indazole heterocycle has evolved significantly, with modern research focusing on improving efficiency and incorporating the principles of green chemistry. benthamdirect.combohrium.com These principles aim to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. rsc.org
Traditional indazole syntheses often required harsh conditions, multi-step procedures, and the use of stoichiometric, toxic reagents. In contrast, modern methods leverage catalysis and innovative reaction conditions to create more sustainable pathways. bohrium.com
Catalytic and One-Pot Methodologies: Transition-metal and acid/base catalysis have dramatically improved the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com Copper-catalyzed one-pot, three-component reactions have been developed to synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org Using copper oxide nanoparticles (CuO@C) as a heterogeneous, recyclable catalyst in a green solvent like polyethylene (B3416737) glycol (PEG-400) exemplifies this approach, offering good to excellent yields and avoiding hazardous solvents. acs.org
Energy-Efficient and Alternative Reaction Conditions:
Microwave Irradiation: As seen in Suzuki couplings of 3-bromoindazoles, microwave heating can drastically reduce reaction times from hours to minutes and often improve yields compared to conventional heating. researchgate.netresearchgate.net This efficiency translates to significant energy savings.
Mechanochemistry: The use of high-speed ball-milling, as demonstrated in the Heck reaction of 3-bromoindazoles, can enable solvent-free reactions, reducing waste and simplifying workup procedures. beilstein-journals.orgnih.gov
Photocatalysis: Visible-light-induced reactions represent a frontier in green synthesis. rsc.org Metal-free, visible-light-promoted deoxygenative cyclization of o-carbonyl azobenzenes has been developed to produce 2H-indazoles in excellent yields, avoiding the need for metal catalysts or harsh reducing agents. rsc.org
Comparison of Efficiency: The efficiency of a synthetic route is measured not only by its final yield but also by its atom economy, step economy (fewer steps are better), and ease of purification. One-pot reactions are inherently more efficient as they telescope multiple steps into a single operation, reducing solvent use, time, and purification losses. organic-chemistry.orgresearchgate.net For example, a one-pot synthesis of 2H-indazoles from o-nitrobenzaldehydes and amines involves an initial condensation followed by a reductive cyclization, offering an operationally simple and mild route to the final products. organic-chemistry.org
Mechanistic Organic Chemistry of 3 Bromo 1 Methyl 1h Indazol 4 Amine Reactions
Reaction Mechanisms of Functional Group Interconversions on the Indazole Ring System
Functional group interconversions on the indazole ring system are pivotal for the synthesis of diverse derivatives with varied applications. nih.gov These transformations often involve the manipulation of substituents at various positions, with the C3 position being of particular interest for structural modifications. chim.it
The bromine atom at the C3 position and the amine group at the C4 position of 3-Bromo-1-methyl-1H-indazol-4-amine are key sites for nucleophilic substitution reactions.
Bromine Moiety: The bromine atom on the indazole ring is susceptible to nucleophilic displacement, a reaction facilitated by the electron-deficient nature of the C3 position. This reactivity is crucial for introducing a wide array of functional groups through reactions like palladium-catalyzed cross-coupling reactions. chim.itmdpi.com For instance, Suzuki-Miyaura cross-coupling reactions can be employed to form new carbon-carbon bonds at this position. mdpi.com The mechanism of such reactions typically involves oxidative addition of the bromoindazole to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Amine Moiety: The amine group at the C4 position is a nucleophile and can participate in reactions with electrophiles. mnstate.edu For example, it can undergo acylation with acid chlorides or anhydrides to form amides. libretexts.org The lone pair of electrons on the nitrogen atom can also be involved in alkylation reactions. libretexts.org However, the reactivity of the amine can be influenced by the electronic effects of the indazole ring and the bromine substituent.
A summary of potential nucleophilic substitution reactions is presented below:
| Reaction Type | Reagents | Product Type | Plausible Mechanism |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | C3-arylated/vinylated indazole | Oxidative addition, transmetalation, reductive elimination mdpi.com |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C3-aminated indazole | Oxidative addition, amine coordination, reductive elimination |
| Acylation of Amine | Acid chlorides/anhydrides, base | N-acylated indazole | Nucleophilic acyl substitution libretexts.org |
| Alkylation of Amine | Alkyl halides | N-alkylated indazole | SN2 reaction mnstate.edu |
The indazole ring system and its substituents can undergo various oxidative and reductive transformations.
Oxidation: The amine group can be oxidized under specific conditions, although this can sometimes lead to complex product mixtures or degradation of the heterocyclic ring.
Reduction: The nitro group, if present as a precursor to the amine, can be reduced to the amine functionality. chim.it Furthermore, the indazole ring itself can be subjected to reductive conditions, potentially leading to dihydroindazole derivatives. mdpi.com
Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the reactivity and regioselectivity of reactions involving indazole derivatives. nih.govnih.gov These computational studies can provide insights into:
Charge Distribution and Fukui Indices: Calculations of partial charges and Fukui indices for the nitrogen atoms in the indazole ring can help predict the regioselectivity of N-alkylation reactions. researchgate.net
Transition State Energies: By calculating the energies of transition states for different reaction pathways, DFT can elucidate the preferred mechanism and explain observed product distributions. For instance, DFT studies have been used to understand the regioselective N1- and N2-alkylation of indazoles. nih.gov
Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the nucleophilic and electrophilic character of different sites within the molecule. researchgate.netdntb.gov.ua
A table summarizing the application of DFT in understanding indazole reactivity is provided below:
| Computational Method | Information Gained | Relevance to this compound |
| DFT Geometry Optimization | Provides the most stable 3D structure of the molecule. nih.gov | Essential for accurate prediction of reactivity. |
| Natural Bond Orbital (NBO) Analysis | Determines partial charges on atoms. researchgate.net | Predicts sites of nucleophilic and electrophilic attack. |
| Frontier Molecular Orbital (FMO) Analysis | Identifies HOMO and LUMO energies and distributions. researchgate.netdntb.gov.ua | Explains reactivity in pericyclic and other reactions. |
| Transition State Search | Calculates activation energies for different reaction pathways. nih.gov | Elucidates reaction mechanisms and predicts regioselectivity. |
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comnih.gov The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. While this compound has a fixed methyl group at the N1 position, understanding the tautomerism of the parent indazole system is crucial as it provides a basis for the reactivity of its derivatives.
The 1H-tautomer is generally the more stable form. chemicalbook.comnih.gov The relative stability of the tautomers can be influenced by substituents and the solvent. chemicalbook.com The free energy of 1-methylindazole is lower than that of 2-methylindazole, indicating greater stability. chemicalbook.com
The different electronic distributions in the 1H- and 2H-tautomers lead to different reactivities. For instance, 2H-indazoles are stronger bases than 1H-indazoles. chemicalbook.com This difference in basicity can affect the outcome of reactions involving protonation or acid catalysis.
The table below highlights key differences between 1H- and 2H-indazoles:
| Property | 1H-Indazole | 2H-Indazole |
| Relative Stability | More stable chemicalbook.comnih.gov | Less stable chemicalbook.com |
| Basicity | Weaker base chemicalbook.com | Stronger base chemicalbook.com |
| N-Alkylation | Can lead to a mixture of N1 and N2 products in the absence of a pre-existing substituent. nih.gov | N/A (for the parent tautomer) |
| Reactivity towards Electrophiles | Electrophilic substitution occurs on the benzene (B151609) ring. | Reactivity can differ due to the altered electronic structure. |
Structure Activity Relationship Sar Studies of 3 Bromo 1 Methyl 1h Indazol 4 Amine and Its Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. The electronic and steric properties of these substituents dictate the molecule's ability to bind to specific targets, such as protein kinases, and modulate their function. rsc.orgmdpi.com
The C3 position of the indazole ring is a common site for substitution and plays a pivotal role in the molecule's interaction with target proteins. The presence of a bromine atom at this position has several implications for binding affinity and selectivity. Bromine, as a halogen, is an electron-withdrawing group that can influence the acidity of the N-H proton in the pyrazole (B372694) ring and participate in halogen bonding, a type of non-covalent interaction with protein residues.
In the development of inhibitors for bacterial GyrB, a DNA topoisomerase, modifications at the C3 position of the indazole ring were explored. While a direct comparison with a 3-bromo group was not the focus, the nature of the substituent at C3 was shown to be critical for potent inhibitory activity. For instance, replacing a hydrogen with a larger group could either enhance or diminish activity depending on the steric constraints of the binding pocket. nih.gov In some QSAR models for other heterocyclic compounds, the count of bromine atoms has been found to contribute negatively to certain biological activities, suggesting that its effect is highly target-dependent.
The introduction of different functional groups at the C3 position has been a key strategy in optimizing indazole-based inhibitors. For example, studies on 1H-indazole-3-carboxamide derivatives showed that this moiety is crucial for strong inhibitory activity against certain enzymes. mdpi.com This highlights the importance of the C3 position as a key interaction point, where a bromine atom would offer different electronic and steric properties compared to an amide group, thus altering the binding profile.
The methylation of the indazole ring at the N1 or N2 position is a critical determinant of its biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. mdpi.com The N1-methyl group in 3-Bromo-1-methyl-1H-indazol-4-amine locks the molecule in the 1H tautomeric form, which can be crucial for maintaining the correct geometry for target binding.
The position of the methyl group (N1 vs. N2) can significantly impact inhibitor potency. For instance, in a series of EZH1/EZH2 inhibitors, various substituents at the N1 position were found to have a stronger effect on EZH1 potency than on EZH2 potency, indicating a role in selectivity. mdpi.com The N1-methyl group, by occupying a specific region of a binding site, can either lead to favorable van der Waals interactions or cause steric hindrance.
Furthermore, studies on modified mRNA have shown that N1-methylation, such as in N1-methylpseudouridine (m1Ψ), can influence molecular interactions and the fidelity of biological processes. nih.govresearchgate.netbohrium.com While this is in a different molecular context, it underscores the principle that N1-methylation can fine-tune the hydrogen-bonding capabilities and stacking interactions of a heterocyclic ring system, which is also applicable to indazole derivatives in their interaction with protein targets. nih.gov
The amine group at the C4 position of the indazole ring is a significant functional group that can act as both a hydrogen bond donor and acceptor. This allows it to form crucial interactions with amino acid residues in a protein's binding site, such as aspartate or glutamate. The position and electronic nature of substituents on the indazole ring are known to be critical for activity. SAR analyses of 1H-indazole derivatives have shown that substituents at the 4- and 6-positions play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com
In a study on 4,6-disubstituted-1H-indazole derivatives, it was found that the nature of the substituent at the C4 position was beneficial for inhibitory activity against tryptophan-2,3-dioxygenase (TDO). nih.gov While that study focused on a nitro-aryl group, it highlights the strategic importance of the C4 position for modulating activity and selectivity. An amine group at this position would offer different chemical properties, likely leading to a different target interaction profile. For example, the 1H-indazole-3-amine structure is a well-known effective hinge-binding fragment in many kinase inhibitors. nih.gov The addition of an amine at C4 could provide a secondary anchor point for protein binding.
Rational Design and Molecular Hybridization Strategies
Rational design and molecular hybridization are powerful strategies in medicinal chemistry to develop novel compounds with improved potency and selectivity. These approaches have been successfully applied to the indazole scaffold. nih.govacs.org
Rational design often begins with a known inhibitor or the crystal structure of a target protein. For example, researchers designed novel Mps1 kinase inhibitors by starting with a known pan-kinase inhibitor and using its crystal structure to guide the design of an indazole-based lead compound. acs.orgacs.org Through iterative optimization of substituents at various positions on the indazole core, they significantly improved the potency of the lead compound. This structure-based design allows for the targeted modification of the scaffold to enhance interactions with specific residues in the target's active site. nih.govresearchgate.net
Molecular hybridization involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. This can lead to compounds with dual activity or improved properties. For instance, a series of 1H-indazol-3-amine derivatives were designed using a molecular hybridization strategy to develop potent FGFR inhibitors. mdpi.com Similarly, novel indazole derivatives have been synthesized by combining the indazole scaffold with other heterocyclic rings, such as 1,2,4-triazole, to create hybrid molecules with potential antimicrobial or anticancer activities. banglajol.info
The table below illustrates how rational design can lead to significant improvements in inhibitory activity, as demonstrated in the development of Mps1 kinase inhibitors.
| Compound | Modification | Mps1 IC₅₀ (nM) |
| Lead Compound (6) | Initial indazole-based design | 498 |
| Optimized Cmpd (23c) | Optimization at C3 and C6 positions | 3.06 |
| Final Cmpd (32b) | Structure-based design using X-ray | <3 (Improved cellular potency) |
This table is a representation of data from a study on Mps1 kinase inhibitors to illustrate the principles of rational design. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules before their synthesis.
Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives to guide the design of more potent compounds. nih.gov
2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. nih.gov These methods require the three-dimensional alignment of the molecules in a dataset and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely lead to an increase or decrease in biological activity.
For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps that provided a structural framework for designing new, more potent inhibitors. nih.gov The models showed where bulky groups or specific electronic characteristics were favored or disfavored, guiding the rational placement of substituents on the indazole ring.
The general statistical parameters used to validate QSAR models are presented in the table below:
| Parameter | Description | Desirable Value |
| r² | Squared correlation coefficient | > 0.6 |
| q² or r²cv | Cross-validated correlation coefficient | > 0.5 |
| r²pred | Predictive correlation coefficient for an external test set | > 0.5 |
This table provides a general overview of key statistical metrics in QSAR studies. nih.gov
These predictive models, in combination with molecular docking and other computational tools, are invaluable in modern drug discovery, enabling a more efficient exploration of the chemical space around privileged scaffolds like indazole. nih.gov
Conformational Analysis and Ligand-Receptor Interactions
The indazole scaffold is a significant pharmacophore in medicinal chemistry, particularly in the development of protein kinase inhibitors. rsc.org The specific conformational arrangement of substituents on the indazole ring system of this compound and its analogues plays a crucial role in their binding affinity and selectivity towards target proteins. This section explores the conformational analysis and the intricate network of interactions that govern the binding of these molecules to their biological targets, primarily focusing on protein kinases, a major class of enzymes targeted by indazole derivatives. rsc.org
The intrinsic flexibility of ligands and the dynamic nature of receptor binding sites are fundamental to understanding ligand-receptor interactions. ki.si For indazole derivatives, the orientation of the substituents dictates the potential for forming key interactions within the ATP-binding pocket of kinases. Computational modeling and molecular docking studies on related indazole compounds provide valuable insights into the likely binding modes of this compound.
Key Interactions in the Kinase Active Site:
Hydrogen Bonding: The nitrogen atoms of the indazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. For many indazole-based kinase inhibitors, the N1 or N2 atom of the indazole core acts as a hydrogen bond acceptor, while adjacent functionalities can act as donors. nih.govresearchgate.net In the case of this compound, the 4-amino group is a potential hydrogen bond donor to backbone carbonyls in the hinge region, such as the highly conserved cysteine residue (e.g., Cys919 in VEGFR2). nih.gov The pyridinic nitrogen (N2) of the indazole ring can also act as a hydrogen bond acceptor. nih.gov
Halogen Bonding: The bromine atom at the 3-position is capable of forming halogen bonds, a type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the receptor, such as a backbone carbonyl oxygen or the side chain of a serine or threonine residue. This can enhance binding affinity and selectivity.
π-Stacking and π-Cation Interactions: The aromatic indazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov Additionally, π-cation interactions can occur between the electron-rich indazole ring and positively charged residues such as lysine (B10760008) or arginine. nih.gov
Conformational Preferences:
The planarity of the indazole ring system is a key conformational feature. The substituents at the 1, 3, and 4 positions will adopt specific spatial orientations to minimize steric hindrance and optimize interactions with the receptor. The N-methyl group is generally fixed, while the 4-amino group can rotate to form optimal hydrogen bonds.
Interactive Data Table: Predicted Ligand-Receptor Interactions of this compound in a Model Kinase Active Site
The following table summarizes the predicted interactions based on the analysis of related indazole kinase inhibitors. The specific amino acid residues are hypothetical but represent the types of interactions commonly observed in kinase active sites.
| Interacting Ligand Moiety | Type of Interaction | Potential Interacting Residue(s) | Significance of Interaction |
| 4-Amino Group | Hydrogen Bond Donor | Hinge Region (e.g., Cys) | Anchoring to the hinge region |
| Indazole N2 Atom | Hydrogen Bond Acceptor | Hinge Region (e.g., NH of Leu) | Stabilization in the active site |
| 3-Bromo Group | Halogen Bond | Backbone Carbonyl (e.g., Glu) | Enhancement of affinity and selectivity |
| Indazole Ring | π-π Stacking | Aromatic Residue (e.g., Phe) | Increased binding affinity |
| Indazole Ring | Hydrophobic Interactions | Aliphatic Residues (e.g., Val, Leu) | Contribution to binding energy |
| N1-Methyl Group | Hydrophobic Interactions | Hydrophobic Pocket | Occupying a hydrophobic sub-pocket |
Pharmacological Relevance and Biological Activities of 3 Bromo 1 Methyl 1h Indazol 4 Amine Scaffold
Enzyme Inhibition Studies
Derivatives of the indazole scaffold have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of several pathological conditions.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has been identified as a significant target in cancer immunotherapy. A number of indazole derivatives have been developed and investigated as inhibitors of the IDO1 enzyme, demonstrating the potential of this scaffold in anticancer therapies.
The indazole scaffold is a prominent feature in many kinase inhibitors, which are critical in cancer therapy and the treatment of other diseases.
FGFR1, CDK2, EGFR, c-Met, HSP90, VEGFR2, PLK4, Pim Kinases, Bcr-Abl, ROCK-II, JAK2, TTK
Indazole derivatives have shown inhibitory activity against a broad spectrum of kinases. For instance, they have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in tumor formation and progression. Some indazole derivatives have been specifically designed as highly selective and potent FGFR4 inhibitors for treating hepatocellular cancer. The 1H-indazol-3-amine structure, in particular, has been recognized as an effective hinge-binding fragment for FGFR1 inhibitors.
Furthermore, indazole-based compounds have been developed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitotic progression and a target for anticancer drugs. Research has led to the discovery of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel and potent PLK4 inhibitors with antiproliferative activity.
In the context of chronic myeloid leukemia (CML), 3-aminoindazole derivatives have been synthesized as potent pan-Bcr-Abl inhibitors, including against the imatinib-resistant T315I mutant. One such derivative, AKE-72, demonstrated remarkable anti-leukemic activity. The development of second-generation Bcr-Abl inhibitors like nilotinib (B1678881) and dasatinib, which have different protein interaction profiles, highlights the ongoing efforts to overcome drug resistance.
The indazole scaffold has also been incorporated into inhibitors of other kinases, including Janus kinase 2 (JAK2), with fragment-based discovery leading to the identification of 5-phenyl-1H-indazol-3-amine as a JAK2 inhibitor. Additionally, indazole derivatives have been investigated as inhibitors of Pim kinases and Aurora kinases, further expanding their potential as anticancer agents. While specific data for 3-Bromo-1-methyl-1H-indazol-4-amine is not detailed in the provided results, the broader class of indazole derivatives shows significant promise in kinase inhibition.
| Kinase Target | Indazole Derivative Class | Notable Findings |
| FGFR1 | 1H-1,2,4-triazole, benzothiazole, and indazole scaffolds | Compound 9d (indazole derivative) showed excellent kinase inhibitory activity (IC50 = 15.0 nM). |
| FGFR4 | Indazole derivatives | Designed as highly selective and potent inhibitors for hepatocellular cancer. |
| PLK4 | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones | CFI-400437 (an optimized compound) showed potential for cancer therapy in a xenograft study. |
| Bcr-Abl | 3-aminoindazole derivatives | AKE-72 is a potent pan-Bcr-Abl inhibitor, effective against the T315I mutant. |
| JAK2 | 5-phenyl-1H-indazol-3-amine | Identified as a JAK-2 inhibitor through fragment-based discovery. |
| Pim Kinases | Indazole derivatives | Investigated as potential anti-tumor agents. |
| Aurora Kinases | Indazole derivatives | Investigated as potential anti-tumor agents. |
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation. Indazole derivatives have been developed as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. A series of (aza)indazole derivatives exhibited high affinity and selectivity for the COX-2 enzyme, with one compound showing an IC50 value of 0.409 µM and excellent selectivity over COX-1. An ERβ-specific agonist, indazole-Cl, was found to inhibit hypoxia-induced COX-2 expression in vascular smooth muscle cells.
| Compound Class | COX-2 Inhibition (IC50) | Selectivity vs. COX-1 |
| (Aza)indazole derivative (compound 16) | 0.409 µM | Excellent |
| Indazole-Cl | Inhibited hypoxia-induced expression | - |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are targets for the treatment of neuropsychiatric and neurodegenerative disorders. Indazole derivatives have been identified as potent and selective inhibitors of MAO-B. Specifically, substitutions at the C5 position of the indazole ring have yielded highly potent MAO-B inhibitors with IC50 values in the low nanomolar range. These inhibitors have been shown to have a competitive mode of inhibition. Furthermore, pyrimido[1,2-b]indazole derivatives have been developed as selective, reversible, and competitive inhibitors of human MAO-B with neuroprotective properties.
| Indazole Derivative Class | MAO Isoform Selectivity | Potency (IC50) |
| C5-substituted indazoles | MAO-B | 0.0025–0.024 µM |
| Pyrimido[1,2-b]indazoles | MAO-B | - |
Receptor Binding and Modulation
The versatility
Diverse Therapeutic Activities of Indazole Derivatives
Anticancer Potential and Mechanisms of Action
Derivatives of the indazole scaffold have emerged as a promising class of compounds in the field of oncology. rsc.orgnih.gov The structural versatility of the indazole nucleus allows for the development of potent and selective anticancer agents that can modulate various signaling pathways involved in tumor growth and progression. nih.govnih.gov
Inhibition of Cell Proliferation and Colony Formation
A critical aspect of cancer development is uncontrolled cell proliferation. Indazole derivatives have demonstrated significant efficacy in curbing the growth of various cancer cell lines. For instance, a series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated for their antiproliferative effects. Among them, compound K22 exhibited potent inhibitory activity against the MCF-7 breast cancer cell line with an IC50 value of 1.3 μM. nih.gov Furthermore, this compound was shown to strongly inhibit colony formation in MCF-7 cells at a concentration of 5 μM, indicating its ability to prevent the long-term survival and proliferation of cancer cells. nih.gov
Another study focused on a series of indazole derivatives, with compound 2f identified as a particularly potent agent. rsc.org This compound displayed significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.org Treatment of the 4T1 breast cancer cell line with compound 2f resulted in a marked inhibition of both cell proliferation and colony formation, further highlighting the potential of this class of compounds to halt tumor expansion. rsc.org
The antiproliferative activity of indazole derivatives has also been observed in other cancer types. A study on 1H-indazole-3-amine derivatives revealed that compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.govresearchgate.net
Table 1: Inhibition of Cell Proliferation and Colony Formation by Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Effect on Colony Formation | Reference |
| K22 | MCF-7 (Breast) | 1.3 | Strong inhibition at 5 µM | nih.gov |
| 2f | 4T1 (Breast) | 0.23 | Inhibited | rsc.org |
| 2f | HepG2 (Liver) | 0.80 | Not specified | rsc.org |
| 2f | MCF-7 (Breast) | 0.34 | Not specified | rsc.org |
| 6o | K562 (Leukemia) | 5.15 | Not specified | nih.govresearchgate.net |
Induction of Apoptosis (e.g., Caspase-3, Bax/Bcl-2 pathway)
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several indazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. The activation of caspases, a family of proteases that execute apoptosis, is a key event in this process. nih.gov
Compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.org This was associated with the upregulation of cleaved caspase-3, a key executioner caspase. rsc.orgnih.gov Furthermore, the treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor apoptosis. rsc.org This modulation of the Bax/Bcl-2 pathway is a common mechanism for inducing the intrinsic apoptotic pathway. nih.govresearchgate.net
Similarly, compound 6o was confirmed to induce apoptosis in K562 leukemia cells, potentially through the inhibition of Bcl-2 family members. nih.govresearchgate.net The study also suggested an involvement of the p53/MDM2 pathway, which plays a critical role in regulating cell cycle and apoptosis. nih.govresearchgate.net
Another important aspect of apoptosis induction by indazole derivatives is the disruption of mitochondrial function. Compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. rsc.org The loss of mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway and often precedes the activation of caspases.
Table 2: Induction of Apoptosis by Indazole Derivatives
| Compound | Cancer Cell Line | Key Mechanisms | Reference |
| 2f | 4T1 (Breast) | Upregulation of cleaved caspase-3, Increased Bax/Bcl-2 ratio, Decreased mitochondrial membrane potential, Increased ROS levels | rsc.org |
| 6o | K562 (Leukemia) | Inhibition of Bcl-2 family members, Potential involvement of p53/MDM2 pathway | nih.govresearchgate.net |
Disruption of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Indazole derivatives have demonstrated the potential to interfere with these processes.
Treatment of 4T1 breast cancer cells with compound 2f was shown to disrupt their migration and invasion capabilities. rsc.org This effect was accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix, facilitating cell invasion. rsc.org Concurrently, an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP-2) was observed, which further contributes to the inhibition of invasion. rsc.org
Anti-inflammatory Effects
The indazole scaffold is also recognized for its anti-inflammatory properties. rsc.orgnih.gov Chronic inflammation is a known risk factor for the development of various diseases, including cancer. Therefore, compounds with both anti-inflammatory and anticancer activities are of significant interest. While the precise mechanisms of anti-inflammatory action for many this compound derivatives are still under investigation, the ability of the broader indazole class to modulate inflammatory pathways is well-documented. For example, the non-steroidal anti-inflammatory drug Benzydamine contains an indazole structure and is used to alleviate pain and inflammation. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)
The emergence of drug-resistant pathogens poses a significant threat to global health. The indazole scaffold has been explored for the development of novel antimicrobial agents. rsc.orgnih.gov
A study on novel 4-bromo-1H-indazole derivatives demonstrated their potential as antibacterial agents by targeting the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov These compounds exhibited better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, compounds 12 and 18 were significantly more potent than the reference compound 3-methoxybenzamide (B147233) against penicillin-resistant Staphylococcus aureus. nih.gov Compound 9 showed excellent activity against S. pyogenes PS, being more active than ciprofloxacin. nih.gov
The antimicrobial spectrum of indazole derivatives extends to other pathogens as well. Research on 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds that can be related to indazole structures, has shown broad antimicrobial activity, including antibacterial, antifungal, antiprotozoal, and antiviral effects. semanticscholar.org
Neuroprotective Applications
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the development of indazole derivatives for neuroprotective applications. rsc.org While specific studies on this compound in this context are limited, the general class of indazole-containing molecules has shown promise in targeting pathways relevant to neurodegeneration. rsc.org
Antiarrhythmic Activity
The potential of the indazole scaffold in the management of cardiac arrhythmias has been an area of active research. nih.govresearchgate.netnih.gov While direct studies on this compound are limited, research on structurally related compounds underscores the promise of this chemical class. A series of N-substituted 1-amino-3-[1-methyl-1H-indazol-4-yloxy]-propan-2-ols, which feature the core 1-methyl-1H-indazol-4-amine moiety linked to a propanolamine (B44665) side chain, have been synthesized and evaluated for their antiarrhythmic properties.
These compounds, designed as isosteres of the beta-blocker pindolol, demonstrated significant antiarrhythmic effects. The presence of the methyl group on the N-1 position of the indazole ring was found to be a key determinant of this activity. Preliminary binding assays indicated that these derivatives possess an affinity for β1-adrenergic receptors, which is likely correlated with their observed antiarrhythmic action. The research highlights that modifications at the 4-position of the 1-methyl-1H-indazole ring can lead to potent antiarrhythmic agents.
Table 1: Antiarrhythmic Activity of 1-Methyl-1H-indazol-4-yloxy-propan-2-ol Derivatives
| Compound | Substituent on Amino Group | Antiarrhythmic Activity |
| Derivative A | Isopropyl | Significant |
| Derivative B | tert-Butyl | Moderate |
| Derivative C | Cyclohexyl | Significant |
This table is illustrative and based on qualitative descriptions of activity for a series of related compounds.
Anti-HIV Activity
The fight against the Human Immunodeficiency Virus (HIV) has seen the development of numerous antiretroviral agents, and the indazole scaffold has emerged as a valuable component in this therapeutic area. researchgate.netresearchgate.netnih.gov The relevance of the bromo-amino-indazole core is highlighted by its presence in the synthesis of highly potent anti-HIV agents.
A notable example is the role of 7-Bromo-4-chloro-1H-indazol-3-amine as a crucial intermediate in the synthesis of Lenacapavir. researchgate.net Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor with potent activity against HIV-1. The synthesis of this complex molecule relies on the functionalized bromo-amino-indazole starting material. This underscores the importance of the halogenated amino-indazole framework in achieving the desired interactions with viral targets. While this example pertains to a different isomer, it strongly suggests that the this compound scaffold could serve as a valuable building block for novel anti-HIV agents, potentially targeting different aspects of the viral life cycle. The general class of indazole derivatives has been recognized for its anti-HIV potential, further supporting the exploration of this specific compound and its analogues. nih.govresearchgate.net
Table 2: Indazole Derivatives in Anti-HIV Research
| Compound/Intermediate | Role/Activity |
| 7-Bromo-4-chloro-1H-indazol-3-amine | Key intermediate for Lenacapavir synthesis researchgate.net |
| General Indazole Derivatives | Reported anti-HIV activities nih.govresearchgate.netnih.gov |
Antihypertensive Activity
Indazole derivatives have also been investigated for their potential to lower blood pressure. researchgate.netnih.gov The structural diversity of this class of compounds allows for the fine-tuning of their activity against various targets involved in blood pressure regulation. Research into the structure-activity relationships (SAR) of indazole analogues has provided insights into the features required for antihypertensive effects.
Studies have shown that the nature and position of substituents on the indazole ring are critical for activity. While specific data on this compound is not extensively documented in this context, the broader class of indazoles has demonstrated effects consistent with vasodilation and other mechanisms that contribute to a reduction in blood pressure. For instance, certain indazole derivatives have been found to act as antagonists at specific receptors implicated in vasoconstriction. The exploration of the this compound scaffold in this therapeutic area could yield novel antihypertensive agents with unique mechanisms of action.
Table 3: Antihypertensive Potential of Indazole Scaffolds
| Compound Class | Mechanism of Action (Postulated) |
| Substituted Indazoles | Receptor Antagonism, Vasodilation researchgate.net |
This table reflects the general findings for the broader class of indazole derivatives.
Computational Studies and Molecular Modeling in Indazole Research
Molecular Docking and Virtual Screening for Target Identification and Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets for a ligand, such as "3-Bromo-1-methyl-1H-indazol-4-amine," and elucidating the specific interactions that stabilize the ligand-protein complex. Virtual screening, often employing molecular docking, involves the computational screening of large libraries of compounds against a biological target to identify potential hits. nih.govresearchgate.net
In the context of indazole research, molecular docking studies have been pivotal in identifying promising derivatives and their potential mechanisms of action. For instance, studies on various indazole derivatives have shown their potential as inhibitors of key enzymes implicated in diseases like cancer. nih.gov The 1H-indazole-3-amine scaffold, a core component of the subject compound, is recognized as an effective hinge-binding fragment in kinases, crucial enzymes in cell signaling pathways. nih.gov
Target Identification:
Virtual screening campaigns using "this compound" and similar indazole analogs could be performed against a panel of cancer-related kinases. The indazole core is a known "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. pharmablock.com Through virtual screening, potential targets such as Bromodomain-containing Protein 4 (BRD4), a regulator of oncogene expression, or various Janus kinases (JAKs), which are involved in inflammatory diseases and cancers, could be identified. nih.govacs.org A study on 3-methyl-1H-indazole derivatives, for example, successfully used virtual screening to identify potent BRD4 inhibitors. nih.gov
Binding Modes:
Below is a hypothetical data table illustrating the type of results that could be generated from a molecular docking study of "this compound" against a hypothetical kinase target.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy | -8.5 kcal/mol | GLU930, LEU932 | Hydrogen Bond |
| Inhibition Constant (Ki) | 1.5 µM | VAL880 | Hydrophobic |
| Key Interactions | LYS878 | Halogen Bond |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. nih.govyoutube.comyoutube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles vary with time. nih.gov
For the "this compound"-protein complex predicted by molecular docking, an MD simulation would be the next step to validate the binding mode and assess its stability. The simulation would be run for a duration sufficient to observe significant conformational sampling, typically on the nanosecond to microsecond timescale.
Analysis of MD Simulations:
Several parameters are analyzed from the MD trajectory to understand the ligand-protein interactions:
Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the superimposed protein or ligand over time, compared to a reference structure. A stable RMSD for both the protein and the ligand indicates a stable binding complex.
Root Mean Square Fluctuation (RMSF): This parameter identifies the flexible regions of the protein. High RMSF values for residues in the binding pocket might indicate induced-fit effects upon ligand binding.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and crucial hydrogen bonding interactions.
A hypothetical MD simulation of "this compound" bound to a kinase might show that the initial hydrogen bonds predicted by docking are maintained for a significant portion of the simulation time, confirming their importance for binding. The simulation could also reveal the dynamic nature of the bromo- and methyl-substituent interactions within the hydrophobic pocket.
| Simulation Time | Ligand RMSD (Å) | Protein RMSD (Å) | Key Hydrogen Bonds Maintained |
| 0 ns | 0.0 | 0.0 | GLU930, LEU932 |
| 50 ns | 1.2 | 1.5 | GLU930, LEU932 |
| 100 ns | 1.3 | 1.6 | GLU930 |
In Silico ADME Prediction and Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule, providing an early assessment of its drug-likeness and potential pharmacokinetic profile. japtronline.com This helps in prioritizing compounds for further experimental testing and identifying potential liabilities early in the drug discovery process. asianpubs.orgresearchgate.netjaptronline.com
For "this compound," various ADME parameters can be predicted using online tools and specialized software. These predictions are based on established rules and models, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria regarding its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors. nih.gov
Predicted ADME Properties:
A typical in silico ADME profile for "this compound" would include predictions for the following parameters:
Lipophilicity (logP): This predicts the compound's solubility in lipids versus water, which influences its absorption and distribution.
Aqueous Solubility (logS): This is crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: This predicts the likelihood of the compound crossing into the central nervous system.
Cytochrome P450 (CYP) Inhibition: This assesses the potential for drug-drug interactions, as CYPs are major enzymes involved in drug metabolism.
Human Intestinal Absorption (HIA): This estimates the percentage of the compound that will be absorbed from the gut.
The table below presents a hypothetical in silico ADME prediction for "this compound."
| Property | Predicted Value | Interpretation |
| Molecular Weight | 226.08 g/mol | Compliant with Lipinski's Rule (<500) |
| logP | 2.1 | Optimal lipophilicity for oral absorption |
| logS | -3.5 | Moderately soluble |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| BBB Permeability | Low | Unlikely to cause significant CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
These computational predictions provide a valuable initial assessment of the drug-like properties of "this compound," guiding its further development and optimization. nih.gov
Preclinical and Translational Research of Indazole Based Compounds
In vitro and In vivo Evaluation of Efficacy
The initial assessment of novel indazole-based compounds begins with determining their efficacy in controlled laboratory settings. This typically involves in vitro testing against various human cancer cell lines to gauge antiproliferative activity and selectivity. For instance, in one study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated, where compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a half-maximal inhibitory concentration (IC50) of 5.15 µM. nih.gov Notably, this compound demonstrated selectivity, being significantly less potent against normal human embryonic kidney cells (HEK-293). nih.gov
In another research effort, a different set of indazole derivatives was synthesized, leading to the identification of compound 2f . rsc.org This compound exhibited potent growth-inhibitory activity across several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org
Compounds that demonstrate significant in vitro potency are advanced to in vivo models to assess their efficacy in a more complex biological system. Following this path, compound 2f was tested in a 4T1 breast cancer mouse model, where it was found to effectively suppress tumor growth, providing a crucial proof-of-concept for its potential therapeutic application. rsc.org
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Source |
| Compound 6o | K562 (CML) | MTT | 5.15 | nih.gov |
| HEK-293 (Normal) | MTT | 33.2 | nih.gov | |
| Compound 2f | Various | Proliferation | 0.23 - 1.15 | rsc.org |
| Compound 89 | K562 (CML) | Proliferation | 6.50 | nih.gov |
| Compound K22 | MCF-7 (Breast) | Proliferation | 1.3 | nih.gov |
Bioassays and Cell-Based Studies
To understand the mechanisms underlying the observed efficacy, a variety of bioassays and cell-based studies are employed. These investigations reveal how indazole derivatives exert their effects at a molecular level. The antiproliferative activity is commonly measured using the MTT (methyl thiazolyl tetrazolium) colorimetric assay. nih.gov
Further studies delve into the specific cellular pathways affected. For example, compound 6o was analyzed for its impact on programmed cell death and cell division. researchgate.net Apoptosis detection assays using Annexin V-FITC/PI staining revealed that the compound induces apoptosis in a concentration-dependent manner. researchgate.net Mechanistic studies suggested this was potentially achieved by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. nih.govresearchgate.net
Similarly, detailed cellular studies on compound 2f showed that it inhibited cell proliferation and colony formation in 4T1 breast cancer cells. rsc.org It was found to promote apoptosis, an effect linked to the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), indicating the involvement of the mitochondrial apoptotic pathway. rsc.org
| Compound | Assay / Study | Key Finding | Source |
| Compound 6o | Apoptosis Detection | Induces apoptosis in a concentration-dependent manner. | researchgate.net |
| Pathway Analysis | Affects the Bcl2 family and the p53/MDM2 pathway. | nih.govresearchgate.net | |
| Compound 2f | Apoptosis Analysis | Upregulates cleaved caspase-3 and Bax; downregulates Bcl-2. | rsc.org |
| Mechanistic Study | Decreases mitochondrial membrane potential and increases ROS. | rsc.org | |
| Cell Behavior | Inhibits migration and invasion of 4T1 cells. | rsc.org |
Lead Optimization and Drug Candidate Selection
The process of discovering a clinical drug candidate involves extensive lead optimization, where an initial "hit" compound is systematically modified to enhance its desired properties. This iterative process relies on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. For one series of indazole derivatives, SAR studies revealed that the presence of a para-fluorine atom on a phenyl ring was crucial for potent antitumor activity. nih.gov
Another optimization strategy involves replacing chemical moieties that are prone to poor pharmacokinetics. For instance, phenols can undergo rapid metabolism in the body, limiting their effectiveness. In one study, replacing a phenol (B47542) group with an indazole ring yielded compounds with comparable enzyme potency but significantly improved pharmacokinetic profiles. researchgate.net
Fragment-based and structure-based design are also powerful lead optimization tools. Researchers developing Polo-like kinase 4 (PLK4) inhibitors used structural simplification and fragment growth strategies to synthesize a series of highly effective N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov This approach led to the discovery of compound K22 , which exhibited outstanding PLK4 inhibitory activity (IC50 = 0.1 nM) and good metabolic stability in human liver microsomes. nih.gov Similarly, the optimization of a lead 3-aminoindazole compound, I , for activity against the T315I mutant of BCR-ABL led to the development of AKE-72 . By replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group, the resulting compound showed potent, single-digit nanomolar inhibition of the resistant kinase. semanticscholar.org
| Lead Compound | Modification | Optimized Compound | Improvement | Source |
| Phenol-containing inhibitor | Replaced phenol with indazole | Indazole-based inhibitor | Improved pharmacokinetic properties. | researchgate.net |
| N-(1H-indazol-6-yl) benzenesulfonamide (B165840) core | Structural simplification & fragment growth | K22 | Enhanced PLK4 inhibitory activity (IC50 = 0.1 nM). | nih.gov |
| Indazole I | Replaced morpholine with (4-ethylpiperazin-1-yl)methyl | AKE-72 | Potent inhibition of imatinib-resistant BCR-ABL T315I. | semanticscholar.org |
Development of Indazole-Based Therapeutics for Clinical Application
The successful translation of preclinical research into clinical applications is evidenced by the number of indazole-based therapeutics that have received regulatory approval or are currently in clinical trials. nih.gov The 1H-indazole-3-amine scaffold, in particular, has been identified as an effective hinge-binding fragment for kinase inhibitors. nih.gov This structural element is critical in drugs like Linifanib, where it binds effectively to the hinge region of tyrosine kinases. nih.gov
The versatility of the indazole core is demonstrated by the range of approved drugs targeting different cancers and pathways. These include multi-kinase inhibitors like Pazopanib and Axitinib, and inhibitors of specific targets like the anaplastic lymphoma kinase (ALK) by Entrectinib. rsc.org The development of these complex molecules often relies on key chemical intermediates. For example, 7-bromo-4-chloro-1H-indazol-3-amine, a related bromo-indazole amine, is a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV agent. chemrxiv.org This highlights the critical role that functionalized indazole building blocks play in the pharmaceutical pipeline.
| Drug Name | Target(s) | Status | Source |
| Pazopanib | Multi-kinase inhibitor (e.g., VEGFR, PDGFR) | Approved | rsc.org |
| Axitinib | VEGFR inhibitor | Approved | rsc.org |
| Entrectinib | ALK, ROS1, TRK inhibitor | Approved | nih.govrsc.org |
| Niraparib | PARP1/PARP2 inhibitor | Approved | nih.gov |
| Linifanib | Multi-targeted tyrosine kinase inhibitor | Clinical Trials | nih.gov |
| Lenacapavir | HIV-1 Capsid | Approved | chemrxiv.org |
Future Directions and Emerging Applications
Novel Synthetic Strategies for Accessing Complex Indazole Scaffolds
The creation of diverse and complex indazole-containing molecules is fundamental to discovering new therapeutic agents. Modern synthetic chemistry is moving beyond traditional methods to develop more efficient, selective, and sustainable routes to these valuable scaffolds.
Recent advancements have focused on direct C-H functionalization, which allows for the modification of the indazole core without the need for pre-functionalized starting materials, thus shortening synthetic pathways. acs.org For instance, photocatalysis has emerged as a powerful, environmentally friendly tool. Researchers have reported a transition-metal-free method for the direct C3-amidation of 2H-indazoles using an inexpensive organic photocatalyst. acs.orgnih.govacs.org This technique avoids harsh conditions and costly reagents like palladium catalysts, which are often required in traditional cross-coupling reactions. acs.orgacs.org Such strategies could be applied to the late-stage modification of drug molecules, enabling the rapid generation of focused compound libraries for screening. nih.govacs.org
Other innovative approaches include:
Metal-Catalyzed Reactions: Silver (Ag)-catalyzed intermolecular oxidative C-H amination has been used to produce 3-substituted indazoles that are otherwise difficult to access. ascopubs.org Palladium (Pd)-catalyzed one-pot reactions, such as a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation, have proven highly efficient for synthesizing benzo[g]indazole derivatives with broad substrate tolerance. nih.gov
[2+3] Cycloaddition Reactions: These reactions have been employed in a parallel synthesis fashion to create libraries of 5-substituted indazoles and aminoindazoles, leading to the identification of potent kinase inhibitors. aacrjournals.org
Multi-component Reactions: These reactions allow for the assembly of complex molecules from simple precursors in a single step, offering a highly efficient route to novel indazole structures. The development of such innovative and effective methods for constructing pharmacologically relevant indazole scaffolds remains a major focus for synthetic organic chemists. ascopubs.org
These evolving synthetic toolkits are crucial for accessing the next generation of indazole-based drugs, enabling chemists to build complex architectures and fine-tune molecular properties with greater precision.
Targeted Drug Delivery Systems for Indazole Derivatives
Maximizing the therapeutic efficacy of indazole derivatives while minimizing systemic toxicity is a significant goal. Targeted drug delivery systems offer a promising solution by ensuring the drug preferentially accumulates at the site of disease. While research on delivery systems specifically for 3-Bromo-1-methyl-1H-indazol-4-amine is nascent, developments with related heterocyclic compounds illustrate the potential pathways forward.
Liposomal Formulations: Many potent kinase inhibitors, including indazole derivatives, are hydrophobic, which can limit their aqueous solubility and bioavailability. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate these hydrophobic drugs. nih.gov For example, a cholesterol-free liposomal formulation was successfully developed to deliver a novel, highly lipophilic imidazole-based anticancer agent. nih.gov This formulation increased the drug's water solubility over 50,000-fold and demonstrated significant tumor growth delay in preclinical models. nih.gov Furthermore, "smart" liposomes are being designed to respond to the tumor microenvironment. Imidazole-based lipids can be incorporated into liposomes, making them pH-sensitive. nih.govmdpi.com In the acidic environment of a tumor, these liposomes can change their structure to trigger the release of their drug payload, enhancing targeted delivery. nih.govmdpi.com
Antibody-Drug Conjugates (ADCs): ADCs represent a rapidly growing class of targeted cancer therapeutics. nih.govnjbio.com They consist of a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects them. nih.gov This approach allows for the selective delivery of a powerful drug directly to the tumor, sparing healthy tissues. nih.govnjbio.com Many indazole derivatives are potent cytotoxic agents, making them ideal candidates for use as ADC payloads. The design of an effective ADC requires careful optimization of the antibody, linker, and payload to achieve a therapeutic window. nih.gov As more tumor-specific antigens are identified, the development of ADCs with indazole-based payloads could become a key strategy in oncology.
These advanced delivery systems hold the key to unlocking the full therapeutic potential of potent indazole derivatives, improving their safety profiles and enhancing their clinical utility.
Combination Therapies Involving Indazole-Based Agents
The complexity of diseases like cancer often necessitates attacking multiple biological pathways simultaneously. Combination therapy, which involves using two or more drugs, is a cornerstone of modern medicine. Indazole-based agents, particularly kinase inhibitors, are increasingly being evaluated and used in combination regimens to enhance efficacy and overcome drug resistance. researchgate.net
Several FDA-approved drugs with an indazole core are now part of standard-of-care combination treatments:
Niraparib: A selective PARP (poly(ADP-ribose) polymerase) inhibitor, Niraparib has an indazole scaffold. It is a critical maintenance therapy for ovarian cancer. ascopubs.org Clinical studies have demonstrated its efficacy in combination with the anti-angiogenic agent bevacizumab and with immune checkpoint inhibitors like pembrolizumab (B1139204) and dostarlimab, particularly for patients with platinum-resistant ovarian cancer. ascopubs.orgnih.govnih.govocrahope.org These combinations aim to attack the cancer through multiple mechanisms, including DNA damage repair inhibition, anti-angiogenesis, and immune system activation.
Lonidamine: This indazole derivative has been studied for its ability to interfere with energy metabolism in cancer cells. Research has shown that it can enhance the cytotoxic effects of conventional chemotherapy drugs like cisplatin (B142131) and doxorubicin, as well as physical therapies like hyperthermia. aacrjournals.orgnih.govnih.gov
The success of these combinations highlights a major trend in drug development, where indazole-based agents are used as a backbone therapy to be combined with other targeted drugs or immunotherapies.
| Drug Name (Indazole-Based) | Combination Partner(s) | Indication | Clinical Trial Finding |
| Axitinib | Pembrolizumab, Avelumab | Advanced Renal Cell Carcinoma (RCC) | Improved progression-free and overall survival compared to sunitinib (B231) monotherapy. cancer.govpfizer.comkeytruda.com |
| Niraparib | Bevacizumab | Advanced Ovarian Cancer | Promising progression-free survival results as a first-line maintenance therapy. nih.govoncpracticemanagement.com |
| Niraparib | Pembrolizumab, Dostarlimab | Platinum-Resistant Ovarian Cancer | Showed promising antitumor activity and disease control rates in patients with limited options. ascopubs.orgnih.govocrahope.org |
| Lonidamine | Cisplatin, Doxorubicin, Hyperthermia | Various Cancers (Preclinical/Clinical) | Enhances the cytotoxicity of conventional chemotherapies and hyperthermia. aacrjournals.orgnih.govnih.gov |
This table is based on published research findings and is for informational purposes only.
Exploration of New Biological Targets for Indazole Pharmacophores
While the first wave of indazole-based drugs successfully targeted well-known proteins like VEGFR and PARP, ongoing research is uncovering a host of new biological targets for this versatile pharmacophore. nih.govnih.govnih.gov This expansion opens up therapeutic possibilities for a wider range of diseases and provides new avenues for treating cancers that are resistant to existing therapies.
Recent research has identified several novel targets for which potent and selective indazole inhibitors are being developed:
PKMYT1 Kinase: Inhibition of the PKMYT1 kinase disrupts the G2/M cell cycle checkpoint, which is a promising strategy for cancer therapy. Novel series of indazole compounds have been developed as potent PKMYT1 kinase inhibitors. acs.orgresearchgate.net
Multi-Target Kinase Inhibition: The genetic complexity of some cancers, like lung squamous cell carcinoma, makes them difficult to treat with single-target agents. Researchers are designing 3-substituted indazole derivatives to simultaneously inhibit multiple key kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2). nih.gov
Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell division. Their overexpression is linked to many cancers, making them an important therapeutic target for which novel amide derivatives of indazole have been developed as inhibitors. nih.gov
Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that helps tumors evade the immune system. The 1H-indazole structure has been identified as a novel key pharmacophore for potent IDO1 inhibitors, representing a promising immuno-oncology target. nih.gov
| Biological Target | Role in Disease | Example Indazole Scaffold/Derivative |
| PKMYT1 Kinase | Cell cycle regulation (G2/M checkpoint) | Novel indazole compounds |
| FGFR1 / DDR2 | Oncogenic signaling in lung squamous cell carcinoma | 3-substituted indazole derivatives |
| Aurora Kinases | Mitosis and cell division | Amide derivatives of indazole |
| IDO1 | Tumor immune evasion | 1H-Indazole derivatives |
| Pim Kinase | Cell survival and proliferation | Indazole derivatives |
| Hypoxia-Inducible Factor-1 (HIF-1) | Tumor response to low oxygen (hypoxia) | Indazole derivatives |
This table summarizes emerging biological targets for indazole-based inhibitors based on recent research literature. nih.govnih.gov
The continued exploration of new biological targets ensures that the indazole scaffold will remain a relevant and valuable component of the drug discovery pipeline for years to come.
Personalized Medicine Approaches with Indazole-Based Therapies
Personalized medicine, also known as precision medicine, represents a paradigm shift from a "one-size-fits-all" approach to one that tailors treatment to the individual characteristics of each patient. This approach heavily relies on identifying specific biomarkers—such as genetic mutations or protein expression levels—that can predict which patients are most likely to respond to a particular drug.
Indazole derivatives are exceptionally well-suited for this new era of medicine. Many are designed as highly specific inhibitors of particular molecular targets, such as mutated kinases that drive cancer growth. nih.gov
The link between indazole-based therapies and personalized medicine is evident in several key areas:
Targeting Genetic Mutations: The development of an indazole-based inhibitor for a specific kinase is often paired with the development of a diagnostic test to identify patients whose tumors carry mutations in that kinase. For example, indazole derivatives that inhibit the Epidermal Growth Factor Receptor (EGFR) are most effective in patients with specific EGFR mutations. nih.govmdpi.com Similarly, inhibitors of FGFR are directed at cancers with FGFR gene fusions or amplifications. nih.govnih.gov
Overcoming Resistance: Personalized medicine also involves understanding mechanisms of drug resistance. If a patient's cancer develops resistance to a first-line therapy, genomic sequencing can identify the new mutation responsible. This could guide the selection of a second-line therapy, potentially another indazole derivative designed to inhibit the mutated protein. For instance, specific indazole derivatives have been designed to be potent against the EGFR T790M mutation, which confers resistance to earlier EGFR inhibitors. mdpi.com
Biomarker-Driven Clinical Trials: Modern clinical trials increasingly use a biomarker-driven approach. Instead of enrolling all patients with a certain type of cancer (e.g., lung cancer), trials may enroll patients with different tumor types that all share the same molecular alteration (a "basket trial"). The success of trials for indazole-based drugs like Niraparib has been linked to biomarkers like BRCA mutation status and homologous recombination deficiency (HRD). nih.gov
By designing specific indazole-based inhibitors for validated biomarkers, researchers can ensure that these powerful medicines are delivered to the patient populations who will benefit most, maximizing efficacy and improving outcomes in cancer therapy and beyond.
Q & A
Basic Research Question
- 1H/13C NMR : Distinct signals for the methyl group (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns. Anisotropic effects from bromine deshield adjacent protons .
- HRMS : Exact mass analysis (e.g., m/z 256.9872 for C8H8BrN3) validates molecular composition .
- IR : Absence of NH stretches (~3300 cm⁻¹) confirms methylation at the 1-position .
What strategies address regioselectivity challenges during indazole ring formation?
Advanced Research Question
Regioselectivity in cyclization is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., Br) at the 3-position direct cyclization to the 4-amine position via resonance stabilization .
- Catalysis : Lewis acids (e.g., ZnCl2) enhance selectivity by coordinating with hydrazine intermediates .
- Computational Modeling : DFT calculations predict favorable transition states for 1-methyl-1H-indazole formation over alternative isomers .
How can structure-activity relationship (SAR) studies guide the design of bioactive indazole derivatives?
Advanced Research Question
Key SAR insights from and :
- Bromine Position : 3-Bromo substitution enhances α-glucosidase inhibition (IC50 ~12 µM) by increasing hydrophobic interactions with enzyme pockets.
- Methyl Group : 1-Methylation improves metabolic stability compared to unmethylated analogs.
- Amine Functionalization : Substitution at the 4-amine position (e.g., aryl groups) modulates antioxidant activity (DPPH radical scavenging EC50 ~45 µM).
How should researchers resolve conflicting biological activity data across different assay conditions?
Advanced Research Question
- Control Standardization : Use reference compounds (e.g., acarbose for α-glucosidase assays) to calibrate inter-lab variability .
- Dose-Response Curves : Validate IC50/EC50 values across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of contradictory results (e.g., antioxidant assays in DMSO vs. ethanol) .
What in vitro assays are most suitable for evaluating the biological potential of this compound?
Basic Research Question
- Enzymatic Assays : α-Glucosidase inhibition (pH 6.8, 37°C) using p-nitrophenyl-α-D-glucopyranoside as substrate .
- Antioxidant Testing : DPPH radical scavenging in methanol, monitored at 517 nm .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, IC50 determination) .
How can computational modeling predict the interaction of this compound with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate binding to α-glucosidase (PDB ID 1XSI). Bromine forms halogen bonds with Thr307, while the indazole core interacts via π-π stacking .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME estimates logP (~2.5) and CYP450 inhibition risks .
What reaction parameters are critical for scaling up the synthesis of this compound?
Advanced Research Question
- Temperature Control : Exothermic bromination requires jacketed reactors to maintain ≤25°C .
- Catalyst Loading : Reduce ZnCl2 to 0.1 eq. to minimize waste without compromising yield .
- Workup Optimization : Replace column chromatography with antisolvent crystallization (water/ethanol) for cost-effective purification .
How do purification methods impact the stability and reactivity of this compound?
Basic Research Question
- Recrystallization : Ethyl acetate yields stable crystals with minimal hygroscopicity. Avoid DCM due to residual solvent retention .
- Degradation Pathways : Light exposure causes debromination; store at 2–8°C in amber vials .
What mechanistic insights explain the formation of byproducts during indazole synthesis?
Advanced Research Question
- Dibromo Byproducts : Result from over-bromination at elevated temperatures. Mitigated by slow NBS addition and strict temperature control .
- Oxidative Byproducts : Trace peroxides in solvents (e.g., THF) oxidize hydrazine intermediates. Use freshly distilled solvents or stabilizers like BHT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
